1-Chloro-2,6-diphenyl-3-(propan-2-yl)piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,6-diphenyl-3-(propan-2-yl)piperidin-4-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a heterocyclic six-membered ring containing nitrogen as a hetero atom and is an essential structural part of many important drugs
Vorbereitungsmethoden
The synthesis of 1-Chloro-2,6-diphenyl-3-(propan-2-yl)piperidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2,6-diphenylpiperidin-4-one with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent like dichloromethane. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-Chloro-2,6-diphenyl-3-(propan-2-yl)piperidin-4-one undergoes various types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,6-diphenyl-3-(propan-2-yl)piperidin-4-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Chloro-2,6-diphenyl-3-(propan-2-yl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of their activity . For example, piperidine derivatives are known to inhibit certain enzymes involved in disease progression, thereby providing therapeutic benefits .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2,6-diphenyl-3-(propan-2-yl)piperidin-4-one can be compared with other similar compounds, such as:
2,6-Diphenylpiperidin-4-one: Lacks the chloro group and may exhibit different reactivity and biological activity.
1-Chloro-2-propanone: A simpler structure with different chemical properties and applications.
Vinblastine: A piperidine derivative with significant antineoplastic activity.
Eigenschaften
CAS-Nummer |
87621-15-6 |
---|---|
Molekularformel |
C20H22ClNO |
Molekulargewicht |
327.8 g/mol |
IUPAC-Name |
1-chloro-2,6-diphenyl-3-propan-2-ylpiperidin-4-one |
InChI |
InChI=1S/C20H22ClNO/c1-14(2)19-18(23)13-17(15-9-5-3-6-10-15)22(21)20(19)16-11-7-4-8-12-16/h3-12,14,17,19-20H,13H2,1-2H3 |
InChI-Schlüssel |
DTUKSCNXYDLFMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C(N(C(CC1=O)C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.